![molecular formula C24H16 B14755094 Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene CAS No. 206-90-6](/img/structure/B14755094.png)
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacyclo[137114,8019,23012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene is a complex polycyclic hydrocarbon This compound is characterized by its unique structure, which includes multiple fused rings and double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cyclization and dehydrogenation reactions to form the final polycyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required. advancements in synthetic organic chemistry may lead to more efficient production methods in the future.
化学反応の分析
Types of Reactions
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of epoxides or other oxygen-containing derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting double bonds to single bonds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can occur at different positions on the polycyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for controlling the outcome and yield of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce saturated hydrocarbons.
科学的研究の応用
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactivity.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule, although its complex structure poses challenges for biological applications.
作用機序
The mechanism by which Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene exerts its effects is primarily through its interactions with other molecules. Its polycyclic structure allows it to engage in various types of chemical bonding and interactions, influencing its reactivity and potential applications. Molecular targets and pathways involved in its action are still under investigation, particularly in the context of its potential biological activity.
類似化合物との比較
Similar Compounds
- Pentacyclo[10.4.4.4 4,9 .0 6,22 .0 15,19 -]tetracosa-2,4,6,8,10,12,14,16,17,19,21,23-dodecaene
- Pentacyclo[11.5.3.3(4,10).0(7,23).0(16,20)]tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene
Uniqueness
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene is unique due to its specific arrangement of fused rings and double bonds, which confer distinct chemical properties and potential applications. Its structure is more complex compared to similar compounds, making it a subject of interest for advanced research in organic chemistry and materials science.
特性
CAS番号 |
206-90-6 |
|---|---|
分子式 |
C24H16 |
分子量 |
304.4 g/mol |
IUPAC名 |
pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene |
InChI |
InChI=1S/C24H16/c1-5-17-6-2-10-20-15-16-22-12-4-8-18-7-3-11-21(24(18)22)14-13-19(9-1)23(17)20/h1-16H |
InChIキー |
AGEKNHUERPHAPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC5=C4C(=CC=C5)C=CC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


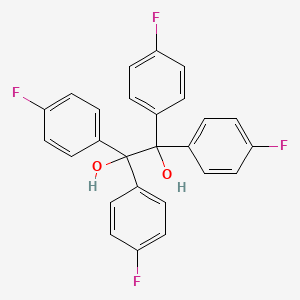
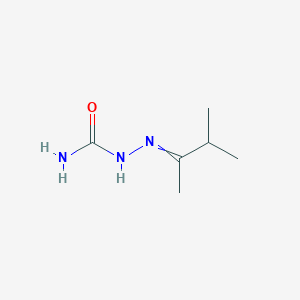
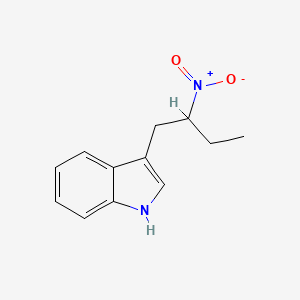
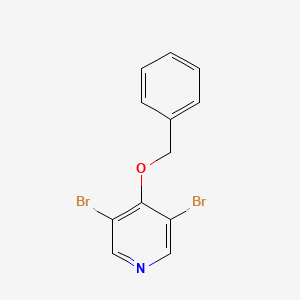
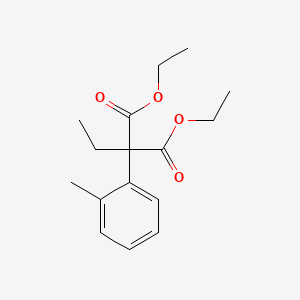
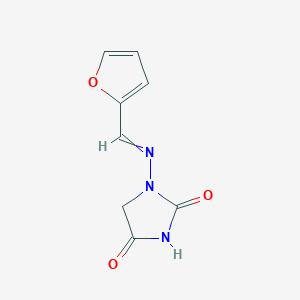
![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
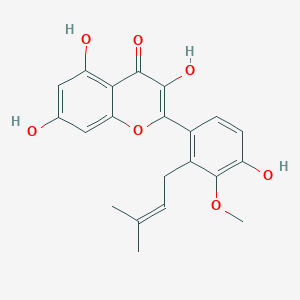
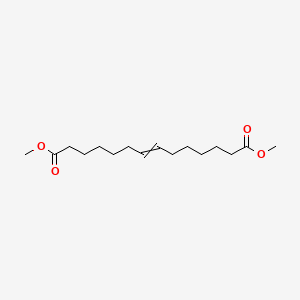

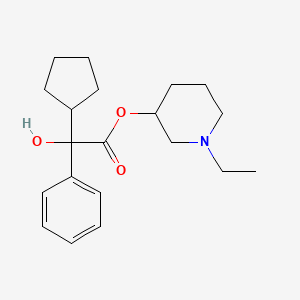
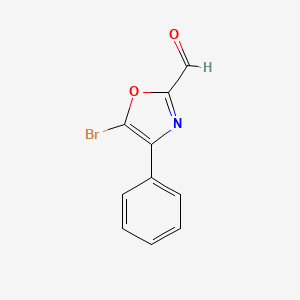
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14755088.png)

